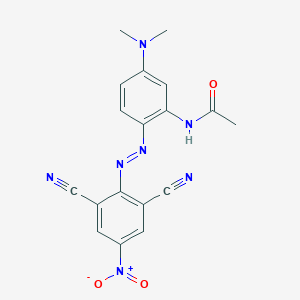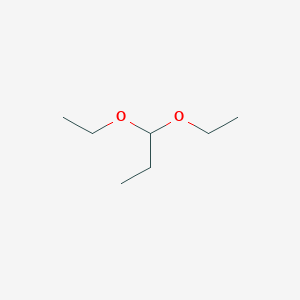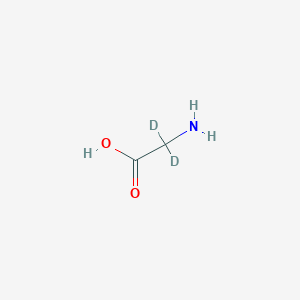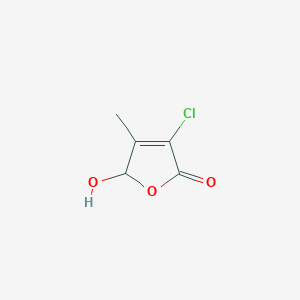
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene, commonly known as DCAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DCAN is a photochromic compound, meaning it can change its color and physical properties when exposed to light. This property has made it a valuable tool in scientific research, particularly in the field of optogenetics.
Mechanism Of Action
DCAN works by changing its structure when exposed to light. When DCAN absorbs light, it undergoes a structural change that alters its physical properties. This change can be used to control the activity of specific cells in living organisms, making it a valuable tool in optogenetics.
Biochemical And Physiological Effects
DCAN has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that DCAN is non-toxic and does not have any significant effects on cell viability or function.
Advantages And Limitations For Lab Experiments
DCAN has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to control the activity of specific cells with high precision. It is also a reversible tool, meaning that the effects of DCAN can be easily reversed by turning off the light source. However, DCAN has some limitations, including its sensitivity to light and its limited stability in solution.
Future Directions
There are several future directions for the use of DCAN in scientific research. One direction is the development of new photoswitches that are more stable and less sensitive to light than DCAN. Another direction is the use of DCAN in the development of new therapies for diseases such as Parkinson's and epilepsy, which involve the control of specific cells in the brain. Overall, DCAN is a valuable tool in scientific research that has the potential to lead to new discoveries and therapies in the future.
Synthesis Methods
DCAN can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-2-aminobenzonitrile with acetic anhydride and dimethylamine. The resulting compound is then further reacted with sodium nitrite to produce DCAN.
Scientific Research Applications
DCAN has been used in a variety of scientific research applications, particularly in the field of optogenetics. Optogenetics is a technique that allows researchers to control the activity of specific cells in living organisms using light. DCAN is used as a photoswitch in optogenetics, allowing researchers to turn specific cells on or off using light.
properties
CAS RN |
115624-70-9 |
|---|---|
Product Name |
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene |
Molecular Formula |
C18H15N7O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O3/c1-11(26)21-17-8-14(24(2)3)4-5-16(17)22-23-18-12(9-19)6-15(25(27)28)7-13(18)10-20/h4-8H,1-3H3,(H,21,26) |
InChI Key |
MLEAQOZYWAHCFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















